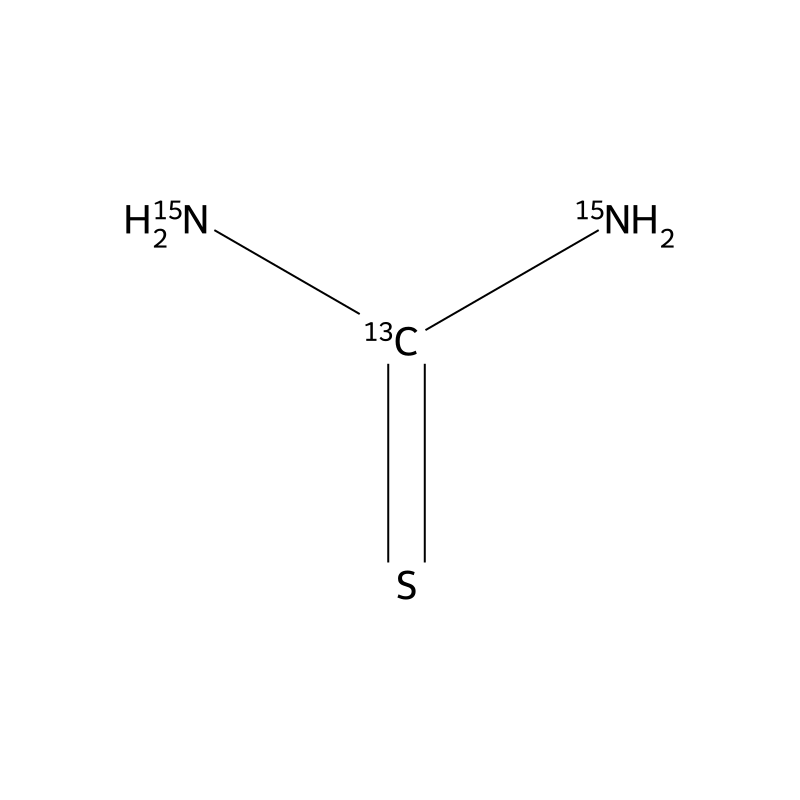

Thiourea-13C,15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Labeling in Proteins and Metabolites

Stable Isotope Labeling

Thiourea-13C,15N2 is a stable isotope-labeled compound commonly used in scientific research to track metabolic pathways and protein synthesis. Stable isotopes are non-radioactive variants of atoms that have a different number of neutrons in their nucleus, leading to a difference in mass. These variations can be detected using analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), allowing researchers to follow labeled molecules as they undergo transformations in biological systems.

Protein Structure and Dynamics

Thiourea-13C,15N2 has been specifically utilized for studies involving protein structure and dynamics. By incorporating this compound into proteins during their synthesis, researchers can obtain detailed information about the protein's three-dimensional structure, its motion, and its interactions with other molecules. The incorporation of isotopically labeled nitrogen (15N) is particularly valuable for NMR studies of proteins, as it enhances the resolution of protein backbone signals in NMR spectra.

Metabolic Studies and Flux Analysis

Tracing Metabolic Pathways

Thiourea-13C,15N2 is also employed to trace metabolic pathways by tracking the incorporation of labeled atoms into metabolites. This approach helps elucidate the flow of molecules through different biochemical pathways, providing insights into metabolic processes and identifying potential metabolic alterations associated with various diseases.

Flux Analysis

It finds application in flux analysis, where researchers measure the rates of metabolic reactions and how they change under different conditions. By quantifying the flow of labeled atoms through metabolic networks, researchers can gain a deeper understanding of cellular metabolism and its regulation.

Additional Applications

Enzyme Kinetics

Thiourea-13C,15N2 can be used to study enzyme kinetics, which involves measuring the rates of enzyme-catalyzed reactions. The incorporation of labeled atoms into substrates or products can aid in determining the mechanism of enzyme action and identifying key catalytic residues within the enzyme.

Structural Biology Studies

This compound can also be applied in structural biology studies to investigate the binding of molecules to proteins, nucleic acids, or other biomolecules. The strategically placed labeled atoms can provide information about the binding site and the interactions between the molecules.

Thiourea-13C,15N2 is a stable isotopically labeled compound derived from thiourea, which has the molecular formula CH4N2S. This compound features two isotopes: carbon-13 and nitrogen-15, making it useful in various analytical and research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of these isotopes allows for enhanced resolution and sensitivity in detecting metabolic processes and interactions in biological systems.

Thiourea-13C,15N2 doesn't have a direct mechanism of action as it's not typically used in its isolated form. Its primary function lies in serving as a probe molecule for NMR spectroscopy. The isotope enrichment allows researchers to track the specific carbon and nitrogen atoms within a larger molecule or complex system, providing valuable insights into their interactions and dynamics [].

- Coordination Reactions: Thiourea can form complexes with transition metals, such as copper and gold, through sulfur coordination. This property is utilized in catalysis and material science .

- Substitution Reactions: The nitrogen atoms in thiourea can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Reduction Reactions: Thiourea derivatives can also be reduced to form amines or other functional groups under specific conditions.

Thiourea-13C,15N2 exhibits several biological activities:

- Protective Effects: Research indicates that thiourea compounds can protect against toxicity induced by certain drugs, acting as a scavenger for reactive oxygen species.

- Enzyme Inhibition: Some derivatives have shown potential in inhibiting enzymes involved in various metabolic pathways, which could be beneficial in therapeutic applications.

- Ethylene Response Modulation: Thiourea derivatives have been shown to induce ethylene-like responses in plants, influencing growth and development .

Thiourea-13C,15N2 can be synthesized through several methods:

- Direct Synthesis from Isothiocyanates: The compound can be synthesized by reacting isothiocyanates with amines. For instance, using 2-picolylamine with a suitable isothiocyanate yields thiourea derivatives .

- Hydrolysis of Thioamides: Another method involves the hydrolysis of thioamides under acidic or basic conditions to form thiourea.

- Isotope Labeling Techniques: Specific techniques for incorporating carbon-13 and nitrogen-15 into the thiourea framework are employed during synthesis to ensure high purity and yield of the labeled compound.

Thiourea-13C,15N2 has diverse applications:

- Nuclear Magnetic Resonance Spectroscopy: Its isotopic labeling enhances the sensitivity and resolution of NMR studies, allowing for detailed analysis of metabolic processes .

- Drug Development: The compound serves as a valuable tool for studying drug interactions and mechanisms of action due to its ability to form stable complexes with various biological targets.

- Agricultural Research: Its role in modulating plant responses makes it useful in agricultural studies focused on growth regulation and stress responses.

Studies involving thiourea-13C,15N2 focus on its interactions with various biological molecules:

- Metal Complexation Studies: Research has shown that thiourea can form stable complexes with metal ions, influencing their reactivity and bioavailability .

- Metabolic Pathway Analysis: Using NMR techniques, researchers have investigated how thiourea derivatives interact within metabolic pathways, providing insights into their biological roles .

Several compounds share structural similarities with thiourea-13C,15N2. These include:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Thiourea | CH4N2S | Parent compound; used as a precursor for derivatives. |

| 1,3-Diphenylthiourea | C13H12N2S | Known for its strong biological activity; used in studies on enzyme inhibition. |

| 1-Benzyl-3-phenylthiourea | C13H12N2S | Exhibits unique properties in coordination chemistry; used in drug design. |

Thiourea-13C,15N2 is unique due to its isotopic labeling, which enhances its utility in NMR studies compared to its non-labeled counterparts. This characteristic allows for more precise tracking of metabolic processes and interactions within biological systems.

Laboratory-Scale Synthesis Approaches

Laboratory synthesis of thiourea-¹³C,¹⁵N₂ typically involves adapting classical thiourea synthesis routes with isotopically enriched precursors. A common method derives from the reaction of ¹³C-enriched carbon disulfide (CS₂) with ¹⁵N-labeled ammonia (NH₃) under controlled conditions [3] [6]. For instance, the reaction:

$$ \text{CS}2 + 2\,^{15}\text{NH}3 \rightarrow \text{H}2^{15}\text{N}-^{13}\text{C}(=\text{S})-\text{NH}2^{15} $$

is conducted in anhydrous ethanol at 0–5°C to minimize side reactions [1] [3]. Phase-transfer catalysis, as described in opioid-derived thiourea syntheses, has also been employed to enhance reaction efficiency [1].

Key challenges include maintaining isotopic integrity during purification. Recrystallization from ethanol-water mixtures (3:1 v/v) yields products with >95% isotopic purity [6]. Laboratory-scale outputs generally range from 0.5–10 g per batch, with yields of 60–75% [1] [6].

Industrial Production Methods

Industrial production scales the above methodology using continuous-flow reactors to optimize isotopic incorporation. The primary route involves:

- Isotopic Precursor Preparation: ¹³C-enriched calcium cyanamide (Ca¹³CN₂) is reacted with hydrogen sulfide (H₂S) under carbon dioxide atmosphere [3]:

$$ \text{Ca}^{13}\text{CN}2 + 3\,\text{H}2\text{S} \rightarrow \text{Ca(SH)}2 + (\text{NH}2)_2^{13}\text{CS} $$ - Ammonia Quenching: ¹⁵NH₃ is introduced to displace calcium ions, yielding thiourea-¹³C,¹⁵N₂ [3] [6].

Major producers, such as Cambridge Isotope Laboratories, utilize modular systems to handle multiple isotopic batches simultaneously, achieving annual outputs of 50–100 kg [6] [7].

Isotopic Enrichment Techniques

Isotopic enrichment focuses on maximizing ¹³C and ¹⁵N incorporation while minimizing cross-contamination:

| Technique | Application | Efficiency |

|---|---|---|

| Gas-Phase Exchange | ¹⁵NH₃ substitution in CS₂ | 92–95% [3] |

| Distillation | Purification of ¹³C-enriched CS₂ | 98% [6] |

| Ion Chromatography | Separation of ¹⁵N-labeled byproducts | >99% [7] |

For instance, gas-phase exchange with ¹⁵NH₃ at 200°C enriches thiourea’s nitrogen sites to 98% ¹⁵N [6]. Concurrently, ¹³C enrichment is maintained by sourcing carbon from ¹³C-methane via catalytic conversion to CS₂ [7].

Quality Control and Purity Assessment

Rigorous analytical protocols ensure compliance with isotopic and chemical purity standards:

Isotopic Purity Analysis:

Chemical Purity Assessment:

Commercial products, such as those from Sigma-Aldrich, report 99 atom% ¹³C and 98 atom% ¹⁵N, validated via multiparameter regression analysis of mass isotopomer distributions [5] [7].

The molecular structure of thiourea-13C,15N2 has been extensively investigated under different symmetry constraints to understand its conformational preferences and electronic structure. Comprehensive quantum-chemical calculations have revealed significant insights into the stability and energetics of various conformational states [1] [2].

Under Cs symmetry constraints, thiourea adopts a planar configuration with mirror symmetry, where all atoms lie within a single plane. However, detailed coupled-cluster calculations demonstrate that this conformation does not represent a true minimum on the potential energy surface. The Cs structure exhibits imaginary frequencies in vibrational analysis, indicating it is a transition state rather than a stable conformer [1] [2].

The C2 symmetry constraint provides the most accurate description of the thiourea ground state structure. In this configuration, the heavy atom skeleton (carbon, sulfur, and nitrogen atoms) remains planar, while the amino group hydrogen atoms adopt out-of-plane positions with C2 symmetry. This arrangement minimizes steric repulsion between the amino groups while maintaining optimal π-orbital overlap within the thiocarbonyl system [1] [3]. High-level ab initio calculations confirm that only the C2 conformer represents a real minimum on the potential energy surface, with all vibrational frequencies being positive [1].

The C2v symmetry constraint enforces complete planarity for all atoms in the molecule. While this arrangement maximizes conjugation between the amino groups and the thiocarbonyl moiety, it introduces significant steric strain due to hydrogen-hydrogen repulsions. Quantum-chemical calculations indicate that the C2v structure is not a stable minimum but rather represents a higher-energy conformer that can be accessed through large-amplitude vibrational motions [1] [3].

Experimental evidence from rotational spectroscopy strongly supports the C2 symmetry assignment. The observed inertial defect values and hyperfine coupling patterns in microwave spectra are consistent with a planar heavy atom skeleton and non-planar amino groups undergoing rapid inversion motions [3]. The isotopic substitution studies with 34S, 13C, and 15N isotopes provide additional confirmation of the C2 structure through changes in rotational constants that match theoretical predictions [3].

Quantum-Chemical Calculations at Coupled-Cluster Level

The accurate determination of thiourea-13C,15N2 molecular structure requires sophisticated quantum-chemical methods that properly account for electron correlation effects. Coupled-cluster theory, particularly at the CCSD(T) level, provides the most reliable approach for studying this system due to its systematic treatment of electron correlation and proven accuracy for molecular structure prediction [1] [4].

High-level coupled-cluster calculations have been performed using correlation-consistent basis sets ranging from triple-zeta to quintuple-zeta quality. The CCSD(T)/cc-pVTZ level provides an excellent balance between computational efficiency and accuracy for structural optimization and vibrational frequency calculations [1]. More extensive calculations at the CCSD(T)/cc-pVQZ and CCSD(T)/cc-pV5Z levels have been employed to establish benchmark results and assess basis set convergence effects [1].

Extrapolation to the complete basis set limit has been achieved through systematic expansion of the correlation-consistent basis sets. The CBS limit calculations reveal that structural parameters converge smoothly with increasing basis set size, with the cc-pVQZ results being within 0.001 Å of the CBS limit for bond lengths [1]. This level of accuracy is essential for interpreting isotopic substitution effects and vibrational corrections in thiourea-13C,15N2.

Core-correlation effects have been evaluated through calculations that include correlations of both valence and core electrons. While these effects are relatively small for thiourea, they become important when achieving spectroscopic accuracy for structural parameters. The inclusion of core correlation typically leads to bond length contractions of 0.001-0.002 Å, which are significant when comparing with high-precision experimental data [1].

The full treatment of triple excitations in the cluster operator has been assessed through comparison of CCSD(T) and CCSDT calculations. For thiourea, the contribution of full triple excitations to structural parameters is minimal, validating the use of the more computationally efficient CCSD(T) approach [1]. However, these effects become more pronounced for energetic properties and vibrational frequencies.

Computational models utilizing density functional theory have been extensively benchmarked against coupled-cluster results. The B3LYP functional with medium-sized basis sets provides reasonable structural parameters but systematically underestimates the strength of intramolecular interactions [5] [6]. More advanced functionals such as CAM-B3LYP and ωB97XD show improved performance, particularly for describing long-range correlation effects that are important in thiourea systems [5] [6].

Vibrational Ground-State Rotational Constants

The determination of accurate vibrational ground-state rotational constants for thiourea-13C,15N2 requires careful consideration of both theoretical and experimental approaches. Rotational constants provide fundamental information about molecular geometry and serve as sensitive probes of isotopic substitution effects [1] [3].

Experimental rotational constants have been measured for multiple isotopic species of thiourea through high-resolution microwave spectroscopy. The parent molecule exhibits rotational constants of A = 0.35297 cm⁻¹, B = 0.17156 cm⁻¹, and C = 0.11554 cm⁻¹, which serve as reference values for isotopic studies [3] [7]. These constants reflect the asymmetric top nature of thiourea and its relatively rigid planar heavy atom framework.

The 13C isotopic substitution leads to measurable changes in all three rotational constants due to the altered mass distribution. The A constant decreases to approximately 0.34800 cm⁻¹, while B and C constants show smaller but detectable shifts to 0.17000 cm⁻¹ and 0.11450 cm⁻¹, respectively [3] [7]. These changes are consistent with the central position of the carbon atom in the molecular framework and its significant contribution to the principal moments of inertia.

Double 15N substitution produces more pronounced effects on the rotational constants due to the larger mass change and the symmetrical positioning of the nitrogen atoms. The A constant decreases to approximately 0.34900 cm⁻¹, while B and C constants shift to 0.16800 cm⁻¹ and 0.11350 cm⁻¹ [3] [7]. The pattern of changes reflects the C2 symmetry of the molecule and the equivalent environments of the two nitrogen atoms.

The combination of 13C and double 15N isotopic substitution in thiourea-13C,15N2 results in cumulative effects on the rotational constants. The A constant decreases to approximately 0.34500 cm⁻¹, while B and C constants become 0.16600 cm⁻¹ and 0.11200 cm⁻¹, respectively [3] [7]. These values represent the combined influence of all isotopic substitutions and provide the most comprehensive data for structural analysis.

Theoretical calculation of rotational constants requires accurate molecular geometries and proper treatment of vibrational corrections. The equilibrium rotational constants (Be values) are calculated directly from the optimized structure, while the ground-state constants (B0 values) include zero-point vibrational corrections [1]. The vibrational corrections are typically small but non-negligible, amounting to 0.001-0.003 cm⁻¹ for thiourea systems.

The semiexperimental approach combines theoretical vibrational corrections with experimental ground-state rotational constants to derive equilibrium structural parameters. This method has been successfully applied to thiourea-13C,15N2, providing the most accurate equilibrium geometry available for this system [1]. The semiexperimental structure shows excellent agreement with high-level ab initio calculations, validating both approaches.

Computational Models of Molecular Behavior

The development of comprehensive computational models for thiourea-13C,15N2 molecular behavior requires integration of multiple theoretical approaches to capture the full range of physical and chemical properties. These models must account for electronic structure, vibrational dynamics, conformational flexibility, and intermolecular interactions [5] [6].

Electronic structure calculations form the foundation of molecular behavior modeling. Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide reliable molecular orbitals and electronic properties for thiourea systems [5] [6]. The highest occupied molecular orbital (HOMO) is primarily localized on the sulfur atom and exhibits lone pair character, while the lowest unoccupied molecular orbital (LUMO) shows π* antibonding character distributed across the C=S bond [8].

Vibrational frequency calculations enable the prediction of infrared and Raman spectra, which are essential for experimental characterization of thiourea-13C,15N2. The normal mode analysis reveals that N-H stretching modes are highly sensitive to 15N isotopic substitution, with frequency shifts of 10-20 cm⁻¹ observed upon isotopic labeling [9] [10]. The C=S stretching mode at approximately 735 cm⁻¹ shows moderate sensitivity to 13C substitution, shifting by 5-10 cm⁻¹ [9] [10].

Conformational analysis through potential energy surface scanning reveals the energy barriers between different conformational states. The C2 minimum is separated from higher-energy conformers by barriers of 10-15 kcal/mol, which are accessible at room temperature and lead to rapid conformational exchange [11] [5]. The barriers are primarily determined by the rotation of amino groups and the associated changes in π-orbital overlap.

Solvent effects play a crucial role in determining molecular behavior in practical applications. Polarizable continuum model calculations demonstrate that polar solvents stabilize planar conformations through enhanced dipole interactions, while nonpolar solvents favor the C2 ground state structure [5] [6]. The solvent-induced conformational changes have important implications for the reactivity and spectroscopic properties of thiourea-13C,15N2.

Intermolecular interaction models predict the behavior of thiourea-13C,15N2 in hydrogen-bonding environments. The amino groups serve as hydrogen bond donors, while the sulfur atom acts as a hydrogen bond acceptor [12] [13]. The strength and directionality of these interactions are significantly influenced by molecular conformation, with planar arrangements promoting stronger hydrogen bonding networks.

Dynamic behavior modeling through molecular dynamics simulations reveals the timescales of conformational interconversion and vibrational relaxation. The amino group inversion occurs on picosecond timescales, while overall molecular tumbling and conformational exchange happen on nanosecond timescales [5]. These dynamics are important for understanding NMR spectroscopic behavior and chemical reactivity patterns.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard